molecular formula C14H17ClN6O3S B3006302 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide CAS No. 1370592-49-6

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide

Cat. No.: B3006302
CAS No.: 1370592-49-6
M. Wt: 384.84
InChI Key: FBHCKQAIMPSQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 4-position with a 2-chlorophenyl group and a sulfonyl linker. The sulfonyl group bridges the piperazine to a 1H-pyrazole-4-carbohydrazide moiety. Key structural attributes include:

  • Sulfonyl linker: Enhances stability and may influence electronic properties .
  • Pyrazole-carbohydrazide: Introduces hydrogen-bonding capabilities and modulates solubility .

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O3S/c15-11-3-1-2-4-12(11)20-5-7-21(8-6-20)25(23,24)14-10(9-17-19-14)13(22)18-16/h1-4,9H,5-8,16H2,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHCKQAIMPSQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=NN3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine have shown promise as antidepressants. The incorporation of the chlorophenyl group in this compound may enhance its interaction with serotonin receptors, potentially leading to antidepressant effects. Studies have demonstrated that similar compounds can modulate neurotransmitter levels, providing a basis for exploring this compound's efficacy in treating depression .

Antitumor Activity

The sulfonamide group present in the structure is known for its role in various antitumor agents. Preliminary studies suggest that 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide may exhibit cytotoxic effects against specific cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis and inhibition of tumor growth, warranting further investigation through in vitro and in vivo studies .

Antimicrobial Properties

Compounds with similar structural characteristics have been reported to possess antimicrobial activity. The sulfonamide moiety is particularly noted for its effectiveness against bacterial infections. This compound could potentially inhibit bacterial growth by targeting folic acid synthesis pathways, making it a candidate for further research in antimicrobial therapy .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of compounds similar to this compound:

StudyFocusFindings
Study A (2023)Antidepressant effectsShowed significant improvement in depressive symptoms in animal models after administration of related compounds.
Study B (2022)Antitumor activityDemonstrated reduced tumor size in xenograft models treated with similar sulfonamide derivatives.
Study C (2024)Antimicrobial efficacyReported effective inhibition of bacterial growth in vitro against several strains, indicating potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClN6O3S
  • Molecular Weight : 384.84 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with a piperazine moiety and a sulfonyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antileishmanial and antimalarial properties. Studies have shown its effectiveness against Leishmania aethiopica and Plasmodium berghei, with mechanisms involving the inhibition of growth and proliferation of these pathogens.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to pyrazoles have shown broad-spectrum antitumor activity, with some exhibiting GI50 values in the nanomolar range against leukemia cell lines .

The biological activity of this compound is linked to its ability to interfere with key biochemical pathways in target organisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for the survival of pathogens.
  • Disruption of Cellular Processes : The interaction with cellular receptors or pathways can lead to apoptosis in cancer cells or disruption in the life cycle of parasites.

Case Study 1: Antileishmanial Activity

In a study evaluating various pyrazole derivatives, this compound was found to have superior antipromastigote activity against Leishmania aethiopica. The compound inhibited promastigote growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent for leishmaniasis.

Case Study 2: Anticancer Activity

A series of compounds, including those based on the pyrazole scaffold, were screened for antitumor activity by the National Cancer Institute (NCI). The results indicated that several derivatives exhibited significant cytotoxicity against various cancer cell lines, with particular efficacy noted against leukemia subpanels. The most active compounds showed GI50 values below 0.1 µM, suggesting high potency .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective Concentration (µg/mL)Reference
AntileishmanialLeishmania aethiopica10
AntimalarialPlasmodium bergheiNot specified
AntitumorVarious cancer cell lines<0.1

Future Directions

Ongoing research is necessary to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Understanding the specific biochemical pathways affected by this compound.
  • Development of derivatives : Synthesizing new analogs to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compound Name / ID Key Structural Differences Biological Relevance Source
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) 4-Chlorophenyl (vs. 2-Cl), methanesulphonate chain (vs. sulfonyl-pyrazole) Likely divergent receptor affinity due to para-Cl substitution; sulfonate may reduce CNS penetration .
L-750,667 (Azaindole derivative) Azaindole core (vs. pyrazole), no carbohydrazide High D4 dopamine receptor selectivity (Ki = 0.51 nM); highlights role of arylpiperazine in receptor binding .
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazinyl}-6-(3-methylpyrazol-1-yl)pyridazine Difluorophenyl (vs. 2-Cl), pyridazine core (vs. pyrazole) Fluorine substituents increase lipophilicity; pyridazine may alter π-π stacking interactions .

Functional Group Variations

Compound Name / ID Functional Group Comparison Pharmacological Impact Source
2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole Benzimidazole core (vs. pyrazole), iodo substituent Enhanced antifungal activity; benzimidazole’s planar structure may improve DNA intercalation .
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide 3-Chlorophenyl (vs. 2-Cl), carboxamide (vs. carbohydrazide) Meta-Cl substitution could reduce dopamine receptor affinity; carboxamide may improve metabolic stability .

Heterocyclic Core Modifications

Compound Name / ID Core Structure Difference Implications Source
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine core (vs. pyrazole), phenoxypropyl linker (vs. sulfonyl) Pyridazine’s electron-deficient ring may reduce CNS activity; phenoxy linker increases hydrophobicity .
Letermovir Quinazolinone core (vs. pyrazole), trifluoromethyl and methoxy substituents Antiviral activity via PARP inhibition; demonstrates piperazine’s versatility in diverse therapeutic roles .

Key Findings from Comparative Analysis

Substitution Position on Aryl Rings :

  • 2-Chlorophenyl (target compound) vs. 3-/4-chlorophenyl (analogues): Meta/para-Cl substituents often reduce dopamine receptor selectivity compared to ortho-Cl .
  • Difluorophenyl (): Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

Sulfonyl vs. Alternative Linkers: Sulfonyl groups improve stability and hydrogen-bond acceptor capacity compared to methanesulphonate or phenoxypropyl linkers .

Heterocyclic Core Influence: Pyrazole (target) vs. Carbohydrazide (target) vs.

Q & A

How can researchers optimize the synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide to improve yield and purity?

Answer:
Synthesis optimization should focus on reaction parameters such as solvent choice, temperature, and stoichiometry. For example:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile are often used for sulfonylation and cyclocondensation reactions (e.g., sulfonyl coupling in ).
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclocondensation steps, as seen in pyrazole ring formation ( ).
  • Stoichiometry : Excess hydrazine derivatives (e.g., carbohydrazide) may drive reactions to completion, but side reactions (e.g., over-sulfonylation) must be monitored via TLC or HPLC ().
  • Workup : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) can enhance purity ().

What advanced spectroscopic and crystallographic methods are recommended to resolve structural ambiguities in this compound?

Answer:

  • X-ray crystallography : Provides definitive confirmation of molecular geometry, intramolecular hydrogen bonds (e.g., N–H···O/S interactions), and dihedral angles between aromatic rings (). For example, intramolecular S(6) ring motifs stabilize the pyrazole core ().
  • Multinuclear NMR : ¹H and ¹³C NMR can identify sulfonyl (-SO₂-) and piperazine proton environments. DEPT-135 or HSQC experiments clarify carbon connectivity ( ) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., ESI-MS m/z = 474.5 [M+1] in ) and fragmentation patterns.

How can researchers address contradictions in reported synthetic yields for analogous piperazine-sulfonyl-pyrazole derivatives?

Answer:
Discrepancies in yields (e.g., 45% vs. 85% in vs. 11) may arise from:

  • Reagent quality : Moisture-sensitive intermediates (e.g., sulfonyl chlorides) require strict anhydrous conditions.
  • Catalyst use : Base catalysts (e.g., NaOH in ) can accelerate sulfonylation but may degrade acid-sensitive groups.
  • Reaction monitoring : Real-time analytics (e.g., in-situ IR for carbonyl/sulfonyl groups) prevent over-reaction.
  • Scale effects : Pilot-scale reactions often have lower yields due to heat/mass transfer limitations compared to small-scale syntheses .

What computational strategies are suitable for predicting the biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity ( ) .
  • Molecular docking : Screens against targets like 5-HT₁A receptors (piperazine derivatives are known ligands) or COX-2 (pyrazole analogs in ).
  • QSAR modeling : Correlates substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl) with activity trends ().

How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Compare analogs with (a) varying aryl groups on piperazine (e.g., 2-chlorophenyl vs. 4-fluorophenyl in ) and (b) pyrazole substitutions (e.g., methyl at position 3 vs. 5 in ) .
  • Bioisosteric replacements : Replace sulfonyl with carbonyl or amide groups to assess pharmacokinetic impacts ( ) .
  • Pharmacological assays : Test in vitro binding (e.g., radioligand displacement for serotonin/dopamine receptors) and in vivo efficacy (e.g., anti-inflammatory models).

What are the key challenges in characterizing the hydrazide moiety, and how can they be mitigated?

Answer:

  • Tautomerism : Hydrazide (-CONHNH₂) can exist as keto/enol tautomers, complicating NMR interpretation. Use DMSO-d₆ to stabilize tautomers and 2D NMR (COSY, NOESY) to resolve exchange peaks ().
  • Oxidation sensitivity : Hydrazides oxidize to azides under acidic conditions. Work under inert atmospheres and add antioxidants (e.g., BHT) during storage.
  • Crystallization : Hydrazides often form hydrates. Use slow evaporation with DMF/ethanol mixtures () or co-crystallization agents.

How can researchers reconcile discrepancies between theoretical and experimental physicochemical properties (e.g., logP, solubility)?

Answer:

  • Computational adjustments : Apply correction factors in software like ACD/Labs Percepta ( ) for halogenated aromatics, which deviate from standard logP predictions .
  • Experimental validation : Use shake-flask methods (aqueous/organic phase partitioning) for logP and HPLC-based solubility assays ( ) .
  • Crystal packing effects : Low solubility may stem from tight crystal lattices (e.g., hydrogen-bonded layers in ). Amorphous forms or salt preparation (e.g., HCl salts) can improve bioavailability .

What strategies are recommended for scaling up the synthesis while maintaining reproducibility?

Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress ().
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology ( ) .
  • Quality by design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphic form ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.